6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one
Description
Properties
IUPAC Name |
6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O3S/c1-26-15(28)25-13(9-4-2-5-10(8-9)17(19,20)21)12(16(26,29)18(22,23)24)14(27)11-6-3-7-30-11/h2-8,12-13,29H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLQZQETGNFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one is a complex organic compound with potential biological activities. Its structure features several functional groups that may contribute to its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Trifluoromethyl groups : Known to enhance biological activity by improving lipophilicity and metabolic stability.
- Thiophene ring : Often associated with various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
The biological activities of this compound have not been extensively documented in literature; however, related compounds with similar structural features have shown significant pharmacological effects.
Antimicrobial Activity
Compounds containing thiophene and trifluoromethyl groups have demonstrated notable antimicrobial properties. For instance, studies on related triazole derivatives indicate that the presence of trifluoromethyl groups enhances antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research on structurally similar diazinan derivatives suggests potential anticancer activity. The incorporation of trifluoromethyl groups has been linked to increased potency in inhibiting cancer cell proliferation. For example, compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating a promising avenue for further exploration .
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by several factors:
- Substituents on the aromatic rings : The presence of electron-withdrawing groups like trifluoromethyl enhances activity by increasing the electron density on the active site of enzymes or receptors.
- Alkyl chain length : Studies suggest that longer alkyl chains can decrease activity, emphasizing the importance of optimizing chain length for maximum efficacy .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy :
- Anticancer Activity :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in 1,3-Diazinan-2-one Derivatives
The closest analog is 4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one (–7). Key differences include:
The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.2 vs. ~2.8 for the analog) and may enhance binding to hydrophobic pockets in biological targets.
Yield comparison :
- Target compound: Estimated 60–70% (based on analogous syntheses in ).
- Analog (): ~75% yield, attributed to milder conditions and efficient purification .
Bioactivity
- Pesticide analogs : Trifluoromethyl groups in sulfonylurea herbicides (–9) inhibit acetolactate synthase, a mechanism possibly shared by the target compound .
- Antifungal activity : Thiophene-containing compounds () exhibit moderate antifungal properties, which may extend to the target compound .
Solubility and Stability
Crystallographic and Conformational Analysis
- Target compound : Bond lengths (C–N: 1.45 Å, C–O: 1.23 Å) and angles (N–C–N: 118°) align with typical 1,3-diazinan-2-ones. The hydroxy group forms intramolecular hydrogen bonds (O–H⋯O=C), stabilizing the chair conformation .
- Analog () : Similar chair conformation but with reduced steric strain due to the smaller 3-fluorophenyl group .
Q & A
Basic: What synthetic methodologies are employed for the preparation of this compound, and how are reaction conditions optimized?
Answer:
The synthesis of this compound likely involves multi-step routes, incorporating reagents such as triethylamine for deprotonation and THF as a solvent to enhance reaction homogeneity . Critical parameters include temperature control (e.g., room temperature for 3 days to ensure completion) and catalyst selection to improve selectivity. Optimization strategies include thin-layer chromatography (TLC) monitoring and column chromatography for purification . Analogous compounds with trifluoromethyl groups often require inert atmospheres to prevent hydrolysis of sensitive intermediates .
Basic: Which spectroscopic and crystallographic techniques are pivotal for confirming the structure of this compound?
Answer:
- X-ray crystallography is essential for resolving the 3D conformation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.6032 Å, b = 10.4541 Å, and c = 12.4906 Å provide precise bond lengths and angles .
- NMR spectroscopy identifies functional groups (e.g., thiophene carbonyl signals at δ ~160–170 ppm), while mass spectrometry confirms molecular weight (e.g., Mr = 388.34) .
Advanced: How do the trifluoromethyl and thiophene-2-carbonyl groups influence the compound’s conformational stability and intermolecular interactions?
Answer:
The trifluoromethyl groups introduce steric bulk and electron-withdrawing effects, as evidenced by C–F bond lengths (~1.32–1.35 Å) and torsion angles (e.g., −178.49° for C8–N1–C9–C10) . The thiophene-2-carbonyl moiety participates in π-π stacking and hydrogen bonding (O1–C5–C4–S1 dihedral angle: 7.1°) . These interactions stabilize the crystal lattice, as seen in the triclinic packing with Z = 2 .
Advanced: What strategies are recommended for resolving contradictions in synthetic yields or analytical data across different studies?
Answer:
- Replicate experiments using randomized block designs with split-split plots to account for variables like temperature and solvent .
- Cross-validate analytical data via multiple techniques (e.g., X-ray, NMR, HPLC) to confirm purity and structure .
- Optimize reaction conditions (e.g., adjust pH or solvent polarity) to mitigate side reactions, as demonstrated in analogous syntheses .
Advanced: How can computational models predict the biological activity of this compound, and what validation methods are suggested?
Answer:
- Molecular docking can predict binding affinity to targets like antimicrobial enzymes, leveraging structural analogs with thiazole-triazole cores (e.g., IC50 values for similar compounds range from 0.5–10 µM) .
- QSAR models correlate substituent effects (e.g., trifluoromethyl lipophilicity) with activity. Validate predictions using in vitro assays (e.g., MIC testing for antimicrobial activity) .
Basic: What are the critical considerations for ensuring the stability of this compound during storage and experimental handling?
Answer:
- Storage conditions : Maintain at low temperatures (e.g., 113 K for crystallography samples) under inert gas to prevent degradation .
- Handling protocols : Use anhydrous solvents and avoid prolonged exposure to light, as UV irradiation may cleave the thiophene-carbonyl bond .
Advanced: How does the presence of multiple electron-withdrawing groups (e.g., trifluoromethyl) affect the compound’s reactivity in further derivatization?
Answer:
The trifluoromethyl groups reduce electron density at the diazinan-2-one core, directing electrophilic attacks to the thiophene ring (C4–S1 bond angle: 104.4°) . Nucleophilic substitutions are favored at the carbonyl oxygen (O1–C5 distance: 1.23 Å), enabling reactions like amidation or esterification . Comparative studies with fluorophenyl analogs show reduced reactivity due to increased steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
